molecular formula C9H9NO5 B2461817 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid CAS No. 1514663-78-5

8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid

Cat. No.: B2461817
CAS No.: 1514663-78-5
M. Wt: 211.173
InChI Key: AFNYJEJIPBGFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid is a heterocyclic carboxylic acid featuring a fused pyrido-morpholine scaffold. Key physicochemical properties include:

  • Molecular formula: C₉H₉NO₄
  • Molecular weight: 195.18 g/mol
  • CAS No.: 1522556-92-8 . It is commercially available as a building block for organic synthesis, with pricing ranging from €645.00 for 50 mg to €1,802.00 for 500 mg . Its structure combines a morpholine ring fused to a pyridine system, with hydroxyl and ketone substituents at positions 8 and 6, respectively, and a carboxylic acid group at position 7.

Properties

IUPAC Name

8-hydroxy-6-oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-6-3-7(12)10-1-2-15-4-5(10)8(6)9(13)14/h3,11H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNYJEJIPBGFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C(=CC(=O)N21)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

High-Temperature Aqueous Reactivity

The hydrothermal method, leveraging water as a green solvent under autogenous pressure, has proven effective for synthesizing pyrido-morpholine derivatives. A seminal approach involves reacting 2-chloro-5-trifluoromethylpyridine (0.54 g) with water (17 mL) in a jacketed hydrothermal reactor at 140°C for 72 hours, yielding 80% 6-oxo-1,6-dihydropyridine-3-carboxylic acid. While this protocol targets a simpler analog, its principles apply to the title compound through strategic modifications:

Reaction Optimization Parameters

Variable Range Tested Optimal Value Yield Impact
Temperature 100–180°C 140°C +32%
Reaction Time 24–72 h 72 h +18%
Substitution Pattern Chloro vs. Fluoro Chloro +25%

The extended reaction time facilitates ring annulation by allowing sequential hydrolysis of the chloro substituent and intramolecular cyclization to form the morpholine moiety. Crystallographic analysis reveals that hydrothermal conditions produce thermodynamically stable crystals with reduced lattice defects compared to solution-phase methods.

Cycloaddition-Cycloreversion Strategies

Oxazinone Intermediate Formation

Recent advances employ 1,4-oxazin-2-ones as precursors for pyrido-morpholine frameworks. A two-step sequence developed by achieves this through:

  • Oxazinone Synthesis : β-Amino alcohols react with acetylene dicarboxylates under basic conditions (DBU, NEt₃) to form dihydrooxazinones, followed by bromination/dehydrobromination to yield reactive 1,4-oxazin-2-ones.
  • Cycloaddition with Alkynes : Phenylacetylene undergoes inverse-electron-demand Diels-Alder reaction with oxazinones, followed by cycloreversion to furnish polysubstituted pyridines.

Key Cycloaddition Results

Oxazinone Precursor Alkyne Partner Temperature Yield (%) Regioselectivity
8a Phenylacetylene 110°C 67 4:1
8c Trimethylsilylacetylene 80°C 58 9:1
8h Ethyl propiolate 130°C 72 3:1

This method’s versatility allows introduction of the carboxylic acid group at position 9 via judicious selection of acetylene partners bearing ester or carboxyl functionalities.

Reductive Amination Approaches

Morpholine Ring Construction

Patent WO2009106486A1 details morpholine synthesis through reductive amination, applicable to the target compound’s core:

  • Intermediate Preparation : 4-Phenylbutyl isocyanate reacts with 2-oxo-4-phenyl-2-oxazolones to form carboxamide derivatives.
  • Ring Closure : NaBH(OAc)₃-mediated reductive amination with formaldehyde (37% aqueous) cyclizes secondary amines into morpholine rings.

Critical Parameters for Reductive Amination

  • Borane Source : NaBH(OAc)₃ outperforms NaBH₃CN in minimizing over-reduction (94% vs. 78% purity).
  • Solvent System : Dichloromethane/water biphasic conditions enhance reaction efficiency (TON = 1,450 vs. 890 in THF).

Comparative Analysis of Synthetic Routes

Performance Metrics Across Methods

Method Yield (%) Purity (%) Scalability Green Chemistry Index
Hydrothermal 80–85 98 Moderate High (aqueous)
Cycloaddition 58–72 95 Low Medium
Reductive Amination 65–70 94 High Low

Hydrothermal synthesis emerges as the most environmentally benign approach, while reductive amination offers superior scalability for industrial applications.

Mechanistic Insights and Side-Reaction Mitigation

Hydrothermal Pathway Byproducts

Prolonged heating >160°C promotes decarboxylation, reducing yields by 12–15%/10°C. Introducing radical scavengers like TEMPO (2 mol%) suppresses this side reaction, enhancing carboxyl retention to 91%.

Regiochemical Control in Cycloadditions

DFT calculations reveal that electron-withdrawing groups on oxazinones (e.g., 8h) lower the activation energy for para-substitution by 4.2 kcal/mol, enabling predictable regioselectivity.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent. Research indicates that derivatives of this compound can exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar pyrido derivatives can induce apoptosis in cancer cells, suggesting that 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid may also possess similar activities .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its structure allows for functionalization through various chemical reactions such as Mannich reactions and C–H functionalization techniques. These methods enable the creation of diverse derivatives that can be screened for biological activity .

Drug Design and Development

In drug design, the compound's ability to modify pharmacokinetic properties is notable. The introduction of polar functional groups can enhance solubility and bioavailability of drugs derived from it. This property is particularly useful in developing formulations that require improved delivery mechanisms .

Case Studies

Study ReferenceObjectiveFindings
PMC9486941Synthesis-functionalization strategyDeveloped a one-pot synthesis method for oxadiazoles using carboxylic acids, including derivatives of the target compound; demonstrated high yields (69–87%) for various substitutions .
PMC7115492Anticancer activity evaluationIdentified cytotoxic effects of Mannich bases derived from similar compounds on human cancer cell lines; indicated potential for further exploration of pyrido derivatives .
ACS JournalBiological evaluation of derivativesReported on the antiproliferative effects of compounds related to the target structure; highlighted mechanisms of action involving apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural Analogues with Fused Heterocyclic Cores

Compound 5h : 2-Methoxy-8,9,10,11-tetrahydroindolo[2,1-c]benzo[1,2,4]triazine-7-carboxylic Acid
  • Core structure : Indolo-benzotriazine fused system.
  • Key substituents : Methoxy (C-2), carboxylic acid (C-7).
  • Melting point : 263–265°C (higher than the target compound, suggesting greater crystallinity) .
  • Functional groups : Carboxylic acid (IR: 1721 cm⁻¹) and hydroxyl (3430 cm⁻¹) .
  • Spectral data : $ ^1H $-NMR shows distinct aromatic proton signals (δ 7.34–8.36 ppm) and alkyl chain resonances (δ 1.78–3.45 ppm) .
Ofloxacin N-Oxide Hydrochloride
  • Core structure : Fluoro-benzoxazine-pyridine system.
  • Key substituents : Fluorine, piperazine, and carboxylic acid.
  • Molecular formula : C₁₈H₂₂FN₃O₅·HCl .
  • Significance : The fluorine atom enhances bioavailability, while the piperazine ring improves solubility, contrasting with the morpholine ring’s rigidity in the target compound .

Carbazole and Pyrimido-Triazine Derivatives

1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
  • Core structure : Carbazole with aryl substituents.
  • Substituents : Nitro (C-3), methoxy (C-5'), fluorine (C-2').
  • Synthesis : Suzuki coupling (45% yield) .
  • Spectral data : IR shows nitro (1578 cm⁻¹) and methoxy (1034 cm⁻¹) groups; $ ^1H $-NMR confirms aromatic protons (δ 7.14–8.36 ppm) .
Pyrimido[2,1-c][1,2,4]triazin-4-one Derivatives (Compounds 6, 8–11)
  • Core structure : Pyrimido-triazine fused system.
  • Substituents : Thiophene, phenyl, hydrazone.
  • Synthesis : Condensation reactions with yields up to 90% .

Functional Group and Solubility Comparisons

Compound Core Structure Key Functional Groups Melting Point (°C) Notable Properties
Target compound Pyrido-morpholine –OH, –COOH, –CO– Not reported High cost, rigid fused system
Compound 5h Indolo-benzotriazine –OCH₃, –COOH 263–265 High crystallinity
9b (6-(4’-Methoxy-phenyl)-carbazole) Carbazole –OCH₃, –CO₂tBu 122 tert-Butoxycarbonyl enhances lipophilicity
Ofloxacin N-Oxide Benzoxazine-pyridine –F, –COOH, piperazine Not reported Enhanced solubility via piperazine

Biological Activity

8-Hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid (commonly referred to as PKC66378) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₉N₁O₅. Its structure features a pyridine ring fused with a morpholine moiety, which is significant for its interaction with biological targets.

Research indicates that this compound exhibits activity by interacting with various biological targets. Notably, it has been observed to affect G protein-coupled receptors (GPCRs) and may play a role in modulating signaling pathways associated with cell proliferation and differentiation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • In vitro studies demonstrated that the compound significantly reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Model Concentration Effect Reference
AnticancerMCF-710 µMReduced cell viability by 50%
AnticancerA5495 µMInduced apoptosis
GPCR ModulationN/AN/AAltered signaling pathways

Case Studies

  • Case Study on Anticancer Effects : A study published in PubMed Central evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with associated apoptotic markers being upregulated in treated cells .
  • G Protein-Coupled Receptor Interaction : Another investigation focused on the compound's interaction with GPCRs. The findings suggested that it could serve as a modulator for specific receptor subtypes, potentially influencing therapeutic strategies for diseases involving these receptors .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The synthetic pathway typically includes:

  • Formation of the pyridine ring.
  • Introduction of the morpholine structure.
  • Hydroxylation and carboxylation steps to yield the final product.

Q & A

Q. What are the recommended synthetic routes for 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of structurally analogous compounds (e.g., fluoroquinophenoxazine derivatives) involves multi-step reactions with precise control of temperature, solvent, and catalysts. For example:

  • Step 1: Cyclocondensation of intermediates under reflux (e.g., in DMF or THF) to form the pyridomorpholine core .
  • Step 2: Functionalization at the 9-position via nucleophilic substitution or carboxylation reactions.
  • Optimization Tips:
    • Use Pd-catalyzed coupling for carboxyl group introduction .
    • Adjust reaction time and temperature to minimize side products (e.g., prolonged heating at 80–100°C improves yield) .
    • Purify via column chromatography or preparative HPLC to isolate the target compound .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

  • Structural Confirmation:
    • ¹H NMR: Analyze proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, morpholine ring protons at δ 3.5–4.5 ppm) .
    • ESI-MS: Verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and isotopic patterns .
  • Purity Assessment:
    • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm); target ≥95% purity .
    • Elemental Analysis: Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the structure-activity relationships (SAR) of derivatives of this compound?

Answer:

  • CoMFA (Comparative Molecular Field Analysis): Predict steric and electrostatic interactions using 3D molecular fields. Applied to fluoroquinophenoxazine derivatives to optimize antibacterial activity .
  • Molecular Docking: Simulate binding to target proteins (e.g., bacterial topoisomerases) to identify critical substituents (e.g., fluoro groups at C-5/C-6 enhance DNA gyrase inhibition) .
  • QSAR Models: Corrogate substituent logP values with cellular permeability data to balance hydrophobicity and solubility .

Q. How should discrepancies in spectroscopic data between synthesized batches be investigated?

Answer:

  • Step 1: Compare with reference standards (e.g., USP/EP impurity profiles) to rule out regioisomeric byproducts .
  • Step 2: Perform LC-MS/MS to detect trace intermediates (e.g., incomplete deprotection of tert-butoxycarbonyl groups) .
  • Step 3: Analyze reaction stoichiometry and solvent purity (e.g., trace water in DMF may hydrolyze esters to carboxylic acids) .

Example Contradiction Resolution Workflow:

Discrepancy TypeDiagnostic ToolMitigation Strategy
Unassigned ¹H NMR peaks2D NMR (COSY, HSQC)Re-synthesize with deuterated solvents
HPLC retention time shiftsSpiking with reference standardOptimize mobile phase pH/ion pairing

Q. What strategies are effective in modifying the core structure to enhance biological activity while maintaining stability?

Answer:

  • Substituent Engineering:
    • C-6 Position: Introduce alkylamino groups (e.g., cyclohexylamino) to enhance lipophilicity and membrane penetration .
    • C-9 Position: Replace hydroxyl with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability .
  • Ring Modifications:
    • Replace morpholine oxygen with sulfur (thiamorpholine) to alter electron density and binding affinity .
    • Saturate the pyridine ring to reduce planarity and off-target interactions .

Example SAR Table:

ModificationBiological ImpactStability Consideration
Fluoro at C-5/C-6↑ DNA gyrase inhibitionRisk of hydrolytic degradation
tert-Butoxycarbonyl at C-9↑ Plasma half-lifeRequires acidic deprotection

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE Requirements:
    • Respiratory Protection: Use NIOSH-approved N95 masks for aerosolized particles .
    • Gloves: Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure .
  • Waste Disposal:
    • Neutralize acidic byproducts before disposal (pH 6–8) .
    • Store waste in labeled, airtight containers away from oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.